Technical Guide: Synthesis of N-[4-(1-aminoethyl)phenyl]cyclopropanecarboxamide
Technical Guide: Synthesis of N-[4-(1-aminoethyl)phenyl]cyclopropanecarboxamide
This technical guide details the synthesis of N-[4-(1-aminoethyl)phenyl]cyclopropanecarboxamide (CAS 953734-60-6), a critical benzylic amine scaffold often utilized in the development of kinase inhibitors and GPCR modulators.
The guide prioritizes a convergent, scalable synthetic route that avoids the selectivity issues inherent in starting from diamines. It presents a robust two-step protocol: amide coupling followed by a reductive transformation of a ketone, including an asymmetric variation for enantiopure production.
Executive Summary & Molecule Analysis
-
Target Molecule:
-[4-(1-aminoethyl)phenyl]cyclopropanecarboxamide[1][2] -
Molecular Formula:
[2] -
Core Pharmacophore: Cyclopropyl amide (metabolic stability, conformational restriction) linked to a 4-substituted aniline.
-
Synthetic Challenge: The primary challenge is differentiating the two nitrogen centers if starting from the diamine. The aliphatic amine (on the ethyl group) is more nucleophilic than the aniline, making selective acylation of the aniline difficult without protection.
-
Strategic Solution: Use 4-aminoacetophenone as the starting material. The acetyl group serves as a "masked" amine, allowing exclusive acylation of the aniline nitrogen first, followed by conversion of the ketone to the amine.
Retrosynthetic Analysis
The retrosynthetic logic relies on a Late-Stage Functionalization strategy. By disconnecting the C-N bond at the benzylic position, we access the stable ketone intermediate.
Caption: Retrosynthetic disconnection revealing the ketone intermediate as the linchpin of the synthesis.
Primary Synthesis Pathway (Scalable Route)
This route is preferred for gram-to-kilogram scale production due to the low cost of reagents and the stability of intermediates.
Phase 1: Selective Amide Coupling
Objective: Acylate the aniline nitrogen while preserving the ketone.
-
Reagents: 4-Aminoacetophenone, Cyclopropanecarbonyl chloride, Triethylamine (TEA), Dichloromethane (DCM).
-
Mechanism: Nucleophilic acyl substitution via an addition-elimination pathway.
Protocol:
-
Setup: Charge a 3-neck round-bottom flask with 4-aminoacetophenone (1.0 equiv) and dry DCM (10 vol). Cool to 0°C under nitrogen atmosphere.
-
Base Addition: Add Triethylamine (1.2 equiv) dropwise. Note: The reaction is exothermic; maintain T < 5°C.
-
Acylation: Add Cyclopropanecarbonyl chloride (1.1 equiv) dropwise over 30 minutes. The slight excess ensures complete consumption of the aniline.
-
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.[3]
-
Workup: Quench with 1M HCl (to remove excess amine/TEA). Wash the organic layer with sat.[3]
(to remove acid) and brine. -
Isolation: Dry over
, filter, and concentrate. Recrystallize from Ethanol/Water if necessary.-
Yield Expectation: 85-95%
-
Intermediate:
-(4-acetylphenyl)cyclopropanecarboxamide.
-
Phase 2: Reductive Amination (Racemic)
Objective: Convert the acetyl group to a primary amine.
-
Reagents: Ammonium acetate (
), Sodium cyanoborohydride ( ), Methanol. -
Mechanism: Formation of an iminium ion in situ, followed by hydride transfer.
Protocol:
-
Imine Formation: Dissolve the Intermediate (1.0 equiv) in Methanol (15 vol). Add Ammonium acetate (10.0 equiv). Stir at room temperature for 1 hour to establish the ketone-imine equilibrium.
-
Reduction: Cool to 0°C. Add Sodium cyanoborohydride (1.5 equiv) in portions. Caution: Generates HCN gas if acidified; use a vented hood.
-
Reaction: Stir at ambient temperature for 12-16 hours.
-
Workup: Quench with 1M NaOH (pH > 10). Remove methanol under reduced pressure.[3] Extract the aqueous residue with DCM or EtOAc.
-
Purification: The amine can be purified via acid-base extraction or column chromatography (DCM/MeOH/
).
Advanced Pathway: Asymmetric Synthesis (Enantioselective)
For drug development requiring a specific enantiomer (typically (S)- or (R)-), the Ellman Sulfinamide method is the industry standard.
Workflow Diagram
Caption: Stereoselective route using Ellman's auxiliary to control the chiral center formation.
Protocol Modification:
-
Condensation: React the ketone with (R)-tert-butanesulfinamide (1.1 equiv) and Titanium(IV) ethoxide (2.0 equiv) in THF at reflux. This yields the chiral
-sulfinyl imine. -
Stereoselective Reduction: Cool the sulfinyl imine to -48°C and reduce with Sodium borohydride (
). The bulky sulfinyl group directs the hydride attack, typically yielding >90% diastereomeric excess (de). -
Cleavage: Treat the resulting sulfinamide with 4M HCl in Dioxane/MeOH to cleave the auxiliary, yielding the chiral primary amine hydrochloride salt.
Critical Process Parameters (CPPs) & Troubleshooting
| Parameter | Specification | Rationale |
| Temperature (Step 1) | < 5°C during addition | Control exotherm to prevent bis-acylation or polymerization. |
| Water Content (Step 2) | Anhydrous (<0.1%) | Water hydrolyzes the imine intermediate back to the ketone, stalling the reaction. Use molecular sieves if necessary.[4] |
| Stoichiometry (Step 2) | High excess of ammonia source is required to drive the equilibrium toward the imine. | |
| pH Control (Workup) | pH > 10 | The product is a primary amine. Low pH will protonate it, keeping it in the aqueous phase during extraction. |
Analytical Characterization
To validate the synthesis, the following spectral data should be obtained:
-
1H NMR (DMSO-d6, 400 MHz):
- 10.2 (s, 1H, Amide NH)
- 7.5 - 7.2 (m, 4H, Phenyl Ar-H)
- 3.9 (q, 1H, Benzylic CH)
- 1.8 (m, 1H, Cyclopropyl CH)
-
1.2 (d, 3H, Methyl
) -
0.8 (m, 4H, Cyclopropyl
)
-
HPLC Purity: >98% (Area %).
-
Chiral HPLC: Required for Pathway 4 (e.g., Chiralcel OD-H column) to determine Enantiomeric Excess (ee).
References
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link
-
Ellman, J. A., et al. (2002). "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research, 35(11), 984-995. Link
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.
-
ChemicalBook. (2024). "Product Entry: N-[4-(1-aminoethyl)phenyl]cyclopropanecarboxamide (CAS 953734-60-6)." Link
